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Vanillin-d3 4-O-β-D-Glucoside -

Vanillin-d3 4-O-β-D-Glucoside

Catalog Number: EVT-1506104
CAS Number:
Molecular Formula: C₁₄H₁₅D₃O₈
Molecular Weight: 317.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vanillin-d3 4-O-β-D-Glucoside is a derivative of vanillin, a well-known flavor compound found in vanilla beans. This compound is significant in both flavor science and analytical chemistry due to its role as a precursor to vanillin and its applications in various studies related to flavor development and metabolism. Vanillin-d3 4-O-β-D-Glucoside is identified by its Chemical Abstracts Service number 494-08-6 and is often used in research settings for its isotopic labeling, which aids in tracing metabolic pathways.

Source

Vanillin-d3 4-O-β-D-Glucoside is primarily sourced from green vanilla beans, where it acts as the main storage form of vanillin. During the curing process of vanilla beans, this compound undergoes enzymatic hydrolysis, releasing vanillin and contributing to the flavor profile of vanilla products. The hydrolysis is facilitated by enzymes such as β-d-glucosidase, produced by microorganisms that colonize the vanilla pods during curing .

Classification

This compound falls under the category of glycosides, specifically phenolic glycosides, due to its structure comprising a phenolic component (vanillin) linked to a glucose molecule. It can also be classified within the broader category of flavor compounds used in food science and analytical chemistry.

Synthesis Analysis

Methods

The synthesis of Vanillin-d3 4-O-β-D-Glucoside can be achieved through various methods, including:

  1. Enzymatic Hydrolysis: This method involves treating green vanilla beans with specific enzymes that facilitate the conversion of glucovanillin into vanillin. This process can be optimized using commercial enzyme preparations like Viscozyme and Celluclast, which contain pectinase and cellulase activities respectively .
  2. Chemical Synthesis: Laboratory synthesis may also be conducted using chemical reactions that involve the glycosylation of vanillin with glucose derivatives under controlled conditions.

Technical Details

The enzymatic synthesis typically requires precise conditions such as temperature (around 70 degrees Celsius) and specific pH levels to maximize yield and efficiency. In studies, yields of vanillin obtained from enzymatic reactions have been reported to be significantly higher than traditional extraction methods .

Molecular Structure Analysis

Structure

Vanillin-d3 4-O-β-D-Glucoside has a molecular formula of C14H18O8C_{14}H_{18}O_8. Its structure includes:

  • A vanillin moiety (the aromatic part)
  • A glucose unit linked via a β-glycosidic bond

This structural configuration allows it to act as a reservoir for vanillin, releasing it through enzymatic action.

Data

The molecular weight of Vanillin-d3 4-O-β-D-Glucoside is approximately 302.29 g/mol. The presence of deuterium (d3) indicates that three hydrogen atoms in the vanillin structure are replaced with deuterium atoms, which is useful for tracing studies in metabolic pathways.

Chemical Reactions Analysis

Reactions

Vanillin-d3 4-O-β-D-Glucoside undergoes hydrolysis when exposed to β-d-glucosidase enzymes, resulting in the release of vanillin and glucose. This reaction can be represented as follows:

Vanillin d3 4 O D GlucosideβdglucosidaseVanillin+Glucose\text{Vanillin d3 4 O D Glucoside}\xrightarrow{\beta-d-glucosidase}\text{Vanillin}+\text{Glucose}

Technical Details

The hydrolysis reaction occurs predominantly during the curing process of vanilla beans, where microbial activity contributes significantly to the enzymatic breakdown of this glycoside . Studies have shown that various strains of Bacillus bacteria are involved in this process, indicating a complex interaction between plant compounds and microbial metabolism.

Mechanism of Action

Process

The mechanism by which Vanillin-d3 4-O-β-D-Glucoside acts involves its conversion into vanillin through enzymatic hydrolysis. This process is crucial for flavor development in vanilla products:

  1. Enzymatic Activation: The β-d-glucosidase enzyme cleaves the glycosidic bond.
  2. Release of Vanillin: The aromatic compound is released, contributing to the characteristic flavor profile.
  3. Microbial Interaction: Microorganisms present on vanilla beans enhance this process through their enzymatic activities.

Data

Research indicates that colonizing microorganisms play a vital role in enhancing the hydrolysis efficiency, leading to higher concentrations of vanillin during vanilla bean processing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Relevant analyses often include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment .

Applications

Scientific Uses

Vanillin-d3 4-O-β-D-Glucoside has several applications in scientific research:

  1. Flavor Chemistry Studies: Used as a model compound for studying flavor release mechanisms during food processing.
  2. Metabolic Pathway Tracing: Its isotopic labeling allows researchers to trace metabolic pathways involving phenolic compounds.
  3. Food Industry: Employed in developing natural flavoring agents and understanding flavor enhancement processes.
Introduction

Significance of Vanillin Derivatives in Natural Product Chemistry

Vanillin derivatives represent a structurally diverse class of phenolic glycosides with multifaceted scientific applications. These compounds serve as: (1) Biogenic precursors for aromatic flavor compounds in Vanilla planifolia and other plants, where glucovanillin functions as the primary storage form of vanillin [2] [9]; (2) Chemical probes for investigating enzymatic mechanisms due to their reactivity at phenolic, aldehyde, and glycosidic sites [7]; and (3) Molecular scaffolds in material science, where modifications enable unconventional reactivity patterns useful for synthesizing conductive materials through S⋯S interactions [7]. The glycosylation of vanillin significantly alters its physicochemical properties, enhancing water solubility by approximately 50-fold compared to free vanillin while reducing volatility. This modification enables biological compartmentalization—vacuolar storage of glucovanillin versus cytoplasmic localization of β-glucosidases in vanilla beans prevents premature hydrolysis [2]. Deuterated analogues like Vanillin-d3 4-O-β-D-Glucoside (C₁₄H₁₅D₃O₈; MW 317.31 g/mol) introduce isotopic precision to these investigations, allowing discrimination between endogenous and administered compounds in biological matrices [6].

Table 1: Key Vanillin Derivatives and Their Research Applications

CompoundStructural FeaturesPrimary Research Utility
Glucovanillinβ-D-glucosyl-vanillin linkageNatural aroma precursor in vanilla beans
Vanillin-d3 4-O-β-D-GlucosideDeuterated methoxy group (-OCD₃)Isotopic tracer for metabolic studies
3-(4,5-bis(methylthio)-1,3-dithiol-2-yl)-4‑hydroxy‑5-methoxybenzaldehydeSulfur-rich vanillin conjugateConductive material development

Role of Isotopic Labeling in Metabolic Pathway Analysis

Stable isotope labeling has revolutionized the interrogation of metabolic networks by enabling quantitative tracking of atom transitions through biochemical pathways. The deuterium labeling in Vanillin-d3 4-O-β-D-Glucoside provides three specific advantages for metabolic studies:

  • Tracer Specificity: The deuterium atoms in the methoxy group (-OCD₃) create a 3 Da mass shift detectable via mass spectrometry, permitting unambiguous distinction from endogenous glucovanillin without chromatographic separation [6] [8].
  • Pathway Decipherment: Enzymatic hydrolysis by β-glucosidases releases Vanillin-d3, which can be subsequently traced through downstream metabolites like vanillic acid or protocatechuic aldehyde, mapping phenolic biotransformation pathways [6].
  • Quantitative Flux Analysis: Time-resolved LC-MS measurements of deuterium incorporation kinetics enable calculation of reaction rates for glucoside hydrolysis and vanillin metabolism in biological systems. Advanced platforms like MetTracer enhance detection coverage, quantifying >1,000 isotopologues simultaneously [4] [8].

Table 2: Isotopic Tracers in Plant Metabolic Studies

Tracer CompoundIsotope PositionAnalytical DetectionPathway Applications
Vanillin-d3 4-O-β-D-GlucosideMethoxy (-OCD₃)LC-MS/MS (MRM 317→155)Glucoside hydrolysis kinetics
[U-¹³C]-GlucoseUniform ¹³CGC-MS or LC-HRMSCentral carbon metabolism
¹³C-Ferulic acidCarboxyl-¹³CNMR spectroscopyPhenylpropanoid flux

Historical Context of Glucovanillin Research

The investigation of glucovanillin metabolism has evolved through three key phases:

  • Localization Studies (Pre-2000s): Histochemical analyses in Vanilla planifolia revealed compartmentalization where β-glucosidase activity was cytoplasmic/periplasmic, while glucovanillin accumulated in vacuoles of placental laminae and papillae. This spatial separation explained the lack of premature hydrolysis in intact pods [2].
  • Enzymatic Characterization (Early 2000s): Purification of vanilla bean β-glucosidase demonstrated its capacity to hydrolyze both synthetic substrates (p-nitrophenyl-β-glucopyranoside) and native glucovanillin, with optimal activity at pH 5.0–6.0. Radial distribution assays showed enzyme activity increasing from epicarp to placenta [2].
  • Biosynthetic Debates (2010s-Present): Controversy emerged regarding vanillin biogenesis, opposing the "benzoate pathway" (side-chain reduction before hydroxylation/methylation) versus the "ferulate pathway" (hydroxylation/methylation before reduction). The identification of putative vanillin synthase (VpVAN) supported the ferulate pathway, though inconsistent heterologous expression results maintained uncertainty [5]. Deuterated tracers later confirmed ferulic acid as the predominant precursor in living vanilla pods, resolving this controversy through in vivo isotope tracing [5] [8].

Table 3: Key Milestones in Glucovanillin Research

Time PeriodResearch FocusCritical FindingMethodological Approach
1886–1943Tissue localizationCompartmentalization prevents hydrolysisHistochemical staining
2003Enzyme-substrate distributionβ-Glucosidase and glucovanillin colocalize in placentaRadial dissection assays
2014–2017Biosynthetic pathwayVpVAN catalyzes ferulic acid→vanillinHeterologous expression

Key Challenges in Studying Glycosylated Vanillin Analogues

Research on compounds like Vanillin-d3 4-O-β-D-Glucoside encounters four interconnected challenges:

  • Deuterium Isotope Effects: The stronger C-D bond (vs. C-H) in the methoxy group may alter enzymatic kinetics. β-Glucosidases exhibit 10–20% reduced turnover rates for deuterated glucovanillin due to vibrational energy differences at the transition state, complicating extrapolation to native substrate kinetics [6] [8].
  • Synthetic Complexity: Chemical synthesis of isotopically pure Vanillin-d3 4-O-β-D-Glucoside requires multistep protection/deprotection strategies to ensure regioselective glycosylation at the phenolic hydroxyl. Enzymatic approaches using glycosyltransferases (e.g., UGT72B1 from Arabidopsis) offer higher stereoselectivity, yielding >95% β-anomers, but require optimization for deuterated aglycones [6] [9].
  • Analytical Interference: Endogenous glucovanillin (≈2% w/w in vanilla beans) creates high background signals. Ultra-HPLC separation (e.g., 1.7 μm C18 columns) coupled with high-resolution mass spectrometry (HRMS) is essential to resolve M+3 isotopomers, requiring resolution >30,000 at m/z 317 [6] [8].
  • Pathway Ambiguity: Unresolved branches in vanillin biogenesis persist, particularly regarding hydroxylation order. While ferulate dominates, minor benzoate-pathway contributions (≈5%) necessitate position-specific deuterium labeling (e.g., ring-D vs. methoxy-D) to quantify flux partitioning [5].

Table 4: Technical Challenges and Mitigation Strategies

ChallengeTechnical BarrierCurrent Solutions
Kinetic isotope effectsAltered enzyme kineticsParallel assays with non-deuterated standards
Regioselective synthesisLow yield of β-anomerEnzymatic glycosylation with UGT72B1
Endogenous interferenceIsobaric overlapUHPLC-HRMS (Q-TOF/Orbitrap)
Pathway multiplicityCompeting biosynthetic routesPosition-specific deuterium labeling

Properties

Product Name

Vanillin-d3 4-O-β-D-Glucoside

Molecular Formula

C₁₄H₁₅D₃O₈

Molecular Weight

317.31

Synonyms

4-(β-D-Glucopyranosyloxy)-3-methoxybenzaldehyde-d3; Avenein-d3; Glucovanillin-d3; Vanillin-d3 Glucoside; Vanillin-d3 β-D-Glucopyranoside; Vanillin-4-O-β-D-Glucopyranoside-d3; Vanillin-O-β-D-glucopyranoside-d3; Vanilloside-d3;

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